molecular formula C16H14FN3 B2797222 N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 956785-71-0

N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2797222
CAS No.: 956785-71-0
M. Wt: 267.307
InChI Key: BBNMDFZVJNRUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3-methyl group at the pyrazole core, a phenyl substituent at the N1 position, and a 4-fluorophenylamine moiety at the C5 position. Its molecular formula is C16H14FN3, with a molar mass of 267.30 g/mol. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, making it a key structural feature for biological interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c1-12-11-16(18-14-9-7-13(17)8-10-14)20(19-12)15-5-3-2-4-6-15/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMDFZVJNRUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method is the reaction of 4-fluorophenylhydrazine with 3-methyl-1-phenyl-1H-pyrazol-5-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds depending on the nature of the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases and proteases involved in inflammatory and cancer pathways.

    Pathways Involved: The inhibition of these enzymes leads to the disruption of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrazole Core

Table 1: Substituent Effects on Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine 3-methyl, 1-phenyl, 5-(4-fluorophenylamine) C16H14FN3 267.30 Discontinued; potential pharmacology
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 1-(4-methoxyphenyl), 5-amino C16H14FN3O 283.30 Methoxy group enhances solubility
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-p-tolyl, 1-(4-fluorophenyl) C16H14FN3 267.30 Tolyl group increases steric bulk
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 3-ethyl, 1-(4-fluorophenyl) C11H12FN3 205.23 Ethyl group improves lipophilicity

Key Findings :

  • Methoxy vs. Methyl : The methoxy group in 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine increases polarity and solubility compared to the methyl-substituted target compound .
  • Ethyl vs.
  • Tolyl vs. Phenyl : The p-tolyl group in 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine introduces steric hindrance, which may affect binding to biological targets .

Halogen Substitution Effects

Key Findings :

  • Halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency against MGL, with IC50 values ranging narrowly (4.34–7.24 μM) .
  • The fluorine-substituted compound (N-(4-fluorophenyl)maleimide ) shows comparable activity to bulkier halogens, suggesting electronic effects (e.g., electronegativity) dominate over steric factors in this context .

Structural and Crystallographic Comparisons

Table 3: Crystallographic Data for Pyrazole Derivatives
Compound Name Crystal System Space Group Bond Angles (°) References
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine Triclinic P1 α=79.906°, β=78.764°, γ=86.245°
This compound N/A N/A N/A

Key Findings :

  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine exhibits a triclinic crystal system with bond angles consistent with planar pyrazole cores, facilitating π-π stacking interactions .
  • The absence of crystallographic data for the target compound highlights a gap in structural characterization, though its analogs suggest similar geometric stability .

Biological Activity

N-(4-Fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, a compound with the molecular formula C16H14FN3C_{16}H_{14}FN_{3} and a molecular weight of 267.30 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14FN3C_{16}H_{14}FN_{3}
  • Molecular Weight : 267.30 g/mol
  • CAS Number : 956785-71-0
  • InChI Key : ABHBBCBOMQOKGP-UHFFFAOYSA-N
  • SMILES : NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to exhibit:

  • Anticancer Activity : The compound demonstrates significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential role in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerHeLa38.44Inhibition of tubulin polymerization
AnticancerHepG254.25Cell cycle arrest in G2/M phase
Anti-inflammatoryMacrophagesNot specifiedInhibition of TNF-alpha release

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited potent cytotoxicity with an IC50 value of 38.44 µM against HeLa cells, indicating its potential as a therapeutic agent in cervical cancer treatment .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha production in mouse models. Results demonstrated a significant reduction in TNF-alpha levels, suggesting that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and what critical reaction conditions affect yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols, often starting with cyclocondensation of hydrazine derivatives with β-keto esters or via Suzuki-Miyaura cross-coupling for aryl group introduction. Key steps include:
  • Cyclocondensation : Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form the pyrazole core .
  • Substituent Introduction : Methyl and phenyl groups are introduced via alkylation or coupling reactions. For example, palladium-catalyzed coupling ensures regioselective aryl attachment .
    Critical conditions include temperature control (60–100°C), inert atmospheres (N₂/Ar) to prevent oxidation, and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the fluorine atom deshields adjacent protons, causing distinct splitting patterns .
  • FT-IR : Confirm amine (-NH) and aromatic C-F stretches (1090–1250 cm⁻¹) .
  • Crystallography :
    Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths/angles. For example, the pyrazole ring shows planarity (±0.02 Å deviation), and fluorine substituents influence intermolecular interactions (e.g., C–F⋯H–N) .

Q. What preliminary biological assays are used to evaluate this compound’s activity, and how are false positives mitigated?

  • Methodological Answer :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or cytochrome P450 isoforms, using fluorogenic substrates for real-time monitoring .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and normalization to cell viability .
  • Mitigation of False Positives : Include vehicle controls (DMSO <0.1%), use orthogonal assays (e.g., thermal shift for target engagement), and validate hits via siRNA knockdown .

Advanced Research Questions

Q. How can computational modeling predict and optimize the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets. Fluorophenyl groups often engage in hydrophobic interactions, while the pyrazole nitrogen forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (50–100 ns) assess binding stability. For example, RMSD <2 Å over 20 ns indicates stable target engagement .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, correlating with experimental IC₅₀ values. Discrepancies >1 log unit suggest off-target effects .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for cell lines (e.g., passage number, serum concentration), compound solubility (DMSO vs. cyclodextrin), and endpoint detection (luminescence vs. fluorescence) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated), which may explain potency loss in certain models .
  • Orthogonal Validation : Combine biochemical assays (e.g., FP-based binding) with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How do structural modifications (e.g., fluorine position, methyl group) influence bioactivity and physicochemical properties?

  • Methodological Answer :
  • Fluorine Substitution : Para-fluorine enhances lipophilicity (clogP +0.5) and metabolic stability compared to ortho/meta positions, as shown in SAR tables .
  • Methyl Group Impact : 3-Methyl substitution reduces rotational freedom, improving binding entropy (ΔS > +10 kcal/mol) in kinase inhibition assays .
  • Analog Comparison : Compare with derivatives like 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (98% similarity) to isolate substituent effects .

Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?

  • Methodological Answer :
  • Regioselectivity Issues : Competing pathways during cyclocondensation (e.g., 1,3- vs. 1,5-diarylpyrazole formation) .
  • Mitigation Strategies :
  • Use directing groups (e.g., Boc-protected amines) to steer substituent placement.
  • Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.